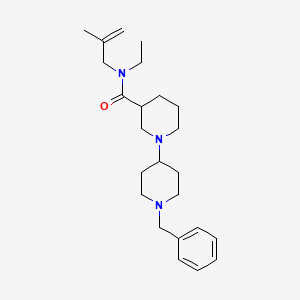![molecular formula C17H14N2O3S B6132165 4-[(3-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B6132165.png)
4-[(3-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid, commonly known as BTABA, is a thiazolidine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its unique properties and has shown promising results in scientific research.
Mécanisme D'action
The mechanism of action of BTABA is not fully understood, but it is believed to involve the inhibition of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase. BTABA has also been shown to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation.
Biochemical and Physiological Effects
BTABA has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that BTABA inhibits the proliferation of cancer cells and induces apoptosis. BTABA has also been shown to inhibit the production of inflammatory cytokines and reduce oxidative stress. In vivo studies have shown that BTABA reduces inflammation and oxidative stress in animal models of disease.
Avantages Et Limitations Des Expériences En Laboratoire
BTABA has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, there are also some limitations to using BTABA in lab experiments. For example, BTABA may exhibit different effects in vivo compared to in vitro, and its mechanism of action is not fully understood.
Orientations Futures
There are several future directions for research on BTABA. One potential direction is to study the effects of BTABA on different types of cancer cells and in different animal models of disease. Another potential direction is to investigate the potential of BTABA as a drug delivery system for other compounds. Additionally, further research is needed to fully understand the mechanism of action of BTABA and its potential applications in medicine, pharmacology, and biochemistry.
Conclusion
In conclusion, BTABA is a thiazolidine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of BTABA involves the reaction of 2-amino-4-benzoylbenzoic acid with thiosemicarbazide in the presence of acetic acid. BTABA has been studied for its potential applications in medicine, pharmacology, and biochemistry. The mechanism of action of BTABA is not fully understood, but it is believed to involve the inhibition of certain enzymes and the scavenging of free radicals. BTABA has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. While there are some limitations to using BTABA in lab experiments, there are also several future directions for research on this compound.
Méthodes De Synthèse
The synthesis of BTABA involves the reaction of 2-amino-4-benzoylbenzoic acid with thiosemicarbazide in the presence of acetic acid. This reaction leads to the formation of BTABA, which is a yellow crystalline compound with a melting point of 265-268 °C. The purity of BTABA can be determined by thin-layer chromatography and NMR spectroscopy.
Applications De Recherche Scientifique
BTABA has been studied for its potential applications in various fields, including medicine, pharmacology, and biochemistry. In medicine, BTABA has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. In pharmacology, BTABA has been studied for its potential as a drug delivery system. In biochemistry, BTABA has been studied for its ability to inhibit the activity of certain enzymes.
Propriétés
IUPAC Name |
4-[(3-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c20-15-11-23-17(19(15)10-12-4-2-1-3-5-12)18-14-8-6-13(7-9-14)16(21)22/h1-9H,10-11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USTPNGHYQGSMHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=NC2=CC=C(C=C2)C(=O)O)S1)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24801848 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,4-dimethyl-1H-pyrazol-5-yl)-N-[1-(4-isobutylbenzyl)-3-piperidinyl]propanamide](/img/structure/B6132089.png)
![2-[6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]-N-(1-phenylethyl)acetamide](/img/structure/B6132093.png)
![N-[3-(4-fluorophenyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]-2-methylbenzamide](/img/structure/B6132099.png)

![N-{3-[3,4-bis(2-furoylamino)phenoxy]phenyl}-2-furamide](/img/structure/B6132109.png)

![1-cyclohexyl-2-[1-(2-phenylethyl)-4-piperidinyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6132127.png)
![2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N,N-diphenylacetamide](/img/structure/B6132134.png)
![3-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B6132139.png)
![(3aS*,5S*,9aS*)-5-[(E)-2-(4-hydroxy-3-methoxyphenyl)vinyl]-2-[(5-methyl-2-furyl)methyl]hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B6132140.png)
amino]-4-oxobutanoate](/img/structure/B6132142.png)


![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-(3-methyl-1H-pyrazol-1-yl)acetamide](/img/structure/B6132175.png)